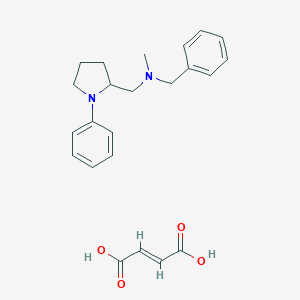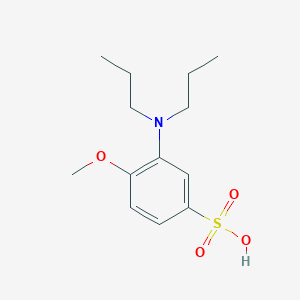
2-Ethoxy-1,1,3,3-tetramethylisoindoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-1,1,3,3-tetramethylisoindoline (ETI) is a chemical compound that has been widely used in scientific research due to its fluorescent properties. ETI is a non-toxic and stable compound that has been used as a marker in various biochemical and physiological studies.
Mécanisme D'action
2-Ethoxy-1,1,3,3-tetramethylisoindoline works by emitting fluorescence when excited by light of a specific wavelength. The mechanism of action of 2-Ethoxy-1,1,3,3-tetramethylisoindoline involves the transfer of energy from the excited state of the compound to the ground state, resulting in the emission of fluorescence.
Effets Biochimiques Et Physiologiques
2-Ethoxy-1,1,3,3-tetramethylisoindoline has been shown to have minimal biochemical and physiological effects. It is a non-toxic and stable compound that does not interfere with normal cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Ethoxy-1,1,3,3-tetramethylisoindoline in lab experiments include its stability, non-toxicity, and high sensitivity. However, the limitations of using 2-Ethoxy-1,1,3,3-tetramethylisoindoline include its limited solubility in aqueous solutions and its susceptibility to photobleaching.
Orientations Futures
For the use of 2-Ethoxy-1,1,3,3-tetramethylisoindoline in scientific research include the development of more efficient synthesis methods, the optimization of its fluorescent properties, and the exploration of its potential applications in the detection of other biomolecules. Additionally, the use of 2-Ethoxy-1,1,3,3-tetramethylisoindoline in live-cell imaging and in vivo studies is an area of future research.
Méthodes De Synthèse
2-Ethoxy-1,1,3,3-tetramethylisoindoline can be synthesized through a series of chemical reactions. The first step involves the reaction of 2,4,6-trimethylbenzaldehyde with ethyl cyanoacetate in the presence of sodium ethoxide to form 2-ethoxy-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole-5-carboxylic acid ethyl ester. The second step involves the reaction of this intermediate product with phosphorus oxychloride to form 2-Ethoxy-1,1,3,3-tetramethylisoindoline.
Applications De Recherche Scientifique
2-Ethoxy-1,1,3,3-tetramethylisoindoline has been widely used as a fluorescent probe in various scientific research applications. It has been used as a marker for lipid peroxidation, oxidative stress, and reactive oxygen species. 2-Ethoxy-1,1,3,3-tetramethylisoindoline has also been used as a tool to study the interaction between proteins and membranes. Additionally, 2-Ethoxy-1,1,3,3-tetramethylisoindoline has been used as a fluorescent dye for the detection of cancer cells.
Propriétés
Numéro CAS |
156423-97-1 |
|---|---|
Nom du produit |
2-Ethoxy-1,1,3,3-tetramethylisoindoline |
Formule moléculaire |
C14H21NO |
Poids moléculaire |
219.32 g/mol |
Nom IUPAC |
2-ethoxy-1,1,3,3-tetramethylisoindole |
InChI |
InChI=1S/C14H21NO/c1-6-16-15-13(2,3)11-9-7-8-10-12(11)14(15,4)5/h7-10H,6H2,1-5H3 |
Clé InChI |
VBPGVTUHXAVSAM-UHFFFAOYSA-N |
SMILES |
CCON1C(C2=CC=CC=C2C1(C)C)(C)C |
SMILES canonique |
CCON1C(C2=CC=CC=C2C1(C)C)(C)C |
Synonymes |
1H-Isoindole,2-ethoxy-2,3-dihydro-1,1,3,3-tetramethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



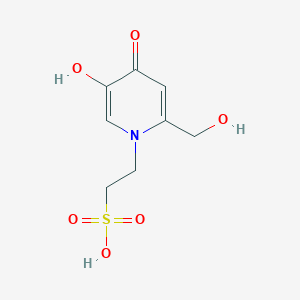
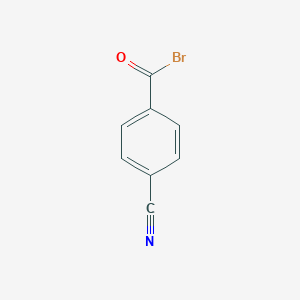
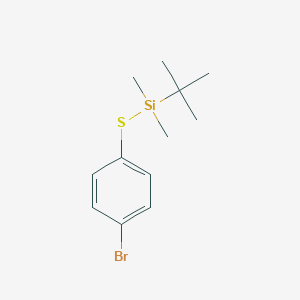
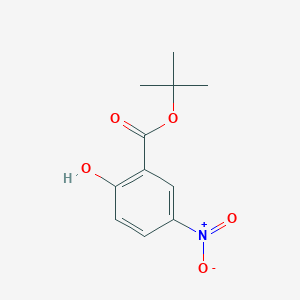
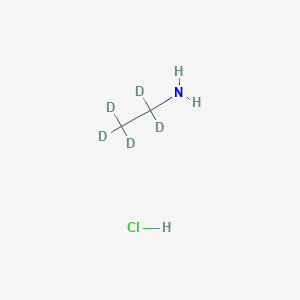
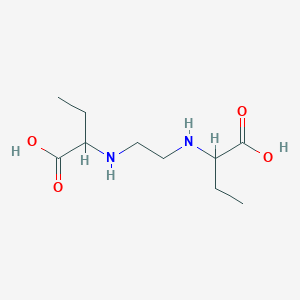
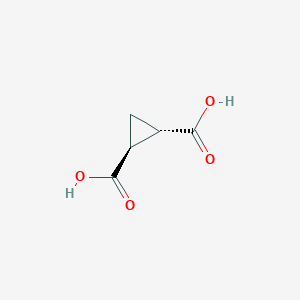
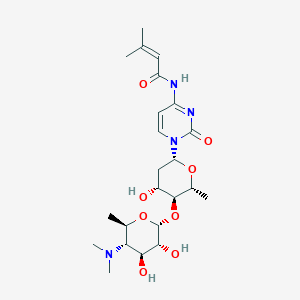
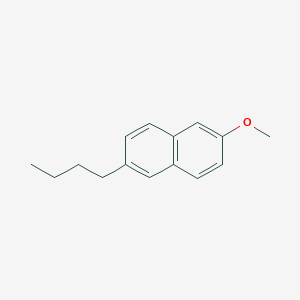
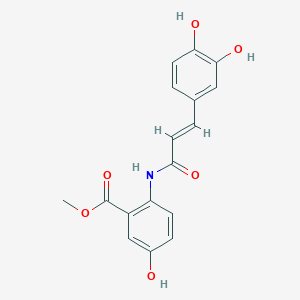
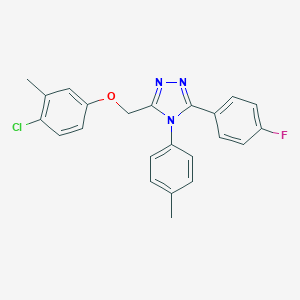
![1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(trifluoromethanesulfonate)](/img/structure/B117048.png)
